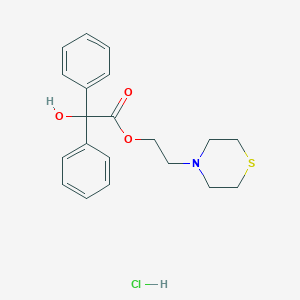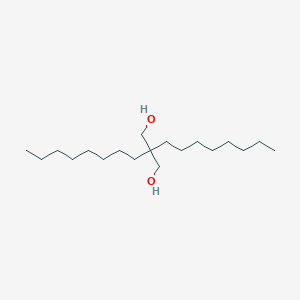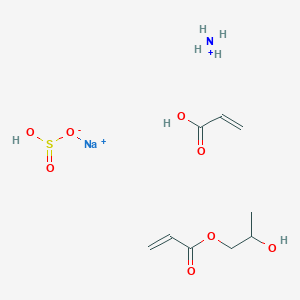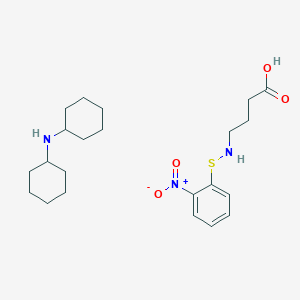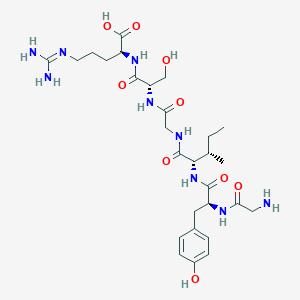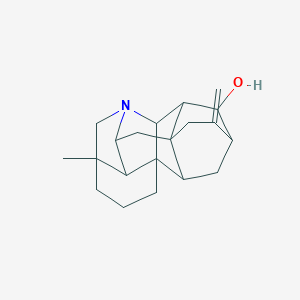![molecular formula C11H8ClNO2 B025669 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline CAS No. 106488-48-6](/img/structure/B25669.png)
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been studied extensively for its biological activities and has shown promising results in various scientific research studies.
Mechanism Of Action
The mechanism of action of 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the signaling pathways that regulate cell growth and differentiation.
Biochemical And Physiological Effects
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various microbial strains. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline in lab experiments include its high potency and selectivity towards specific enzymes and signaling pathways. It also exhibits low toxicity and has a favorable pharmacokinetic profile. However, the limitations of using this compound in lab experiments include its low solubility in water and the need for specialized equipment and techniques for its synthesis and analysis.
Future Directions
There are several future directions for the research on 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline. One area of research is the development of new synthetic methods to improve the yield and purity of this compound. Another area of research is the identification of new therapeutic applications for this compound, particularly in the treatment of neurological disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline is a promising compound that has shown potential therapeutic applications in various scientific research studies. The synthesis of this compound has been optimized to obtain high yields and purity. It exhibits anti-inflammatory, anticancer, and antimicrobial activities and has shown potential use in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action and optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline involves a multi-step process that includes the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2-aminobenzyl alcohol in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline. The synthesis of this compound has been optimized to obtain high yields and purity.
Scientific Research Applications
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial activities. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
106488-48-6 |
|---|---|
Product Name |
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline |
Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline |
InChI |
InChI=1S/C11H8ClNO2/c12-11-8-4-2-1-3-7(8)10-9(13-11)5-14-6-15-10/h1-4H,5-6H2 |
InChI Key |
SYXMYVVMCCNPBJ-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=CC=CC=C3C(=N2)Cl)OCO1 |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C(=N2)Cl)OCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



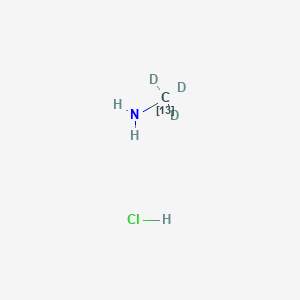

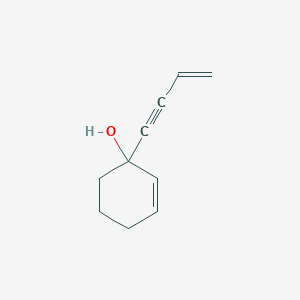
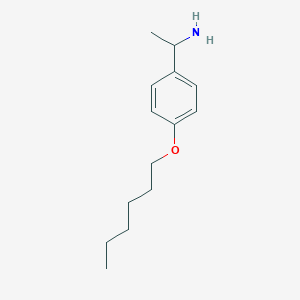
![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)
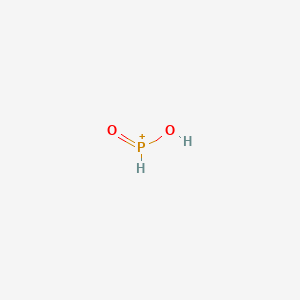
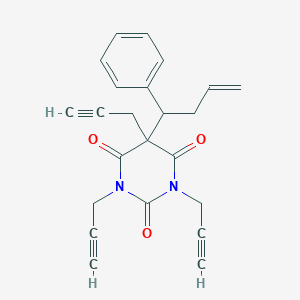
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)
